molecular formula C14H14ClNO3S2 B3001657 2-Chloro-5-((2-methoxyphenyl)sulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine CAS No. 2034417-17-7

2-Chloro-5-((2-methoxyphenyl)sulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

Cat. No.: B3001657
CAS No.: 2034417-17-7
M. Wt: 343.84
InChI Key: FZMPUBGUCSLZMB-UHFFFAOYSA-N
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Description

2-Chloro-5-((2-methoxyphenyl)sulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is a useful research compound. Its molecular formula is C14H14ClNO3S2 and its molecular weight is 343.84. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Studies

  • Rearrangement and Cyclization in Synthesis : N-(2-hydroxy-2-Phenethyl)-2-aminomethylthiophens are converted into thienotetrahydro-pyridines, yielding rearranged 7-phenyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine and non-rearranged 4-phenyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine under different acid treatments (Mackay & Waigh, 1982).
  • Synthesis of Organothiophosphorus Compounds : Involves reactions leading to the formation of novel dithiophosphonate compounds and their characterization, including crystal structure determination (Karakus, 2006).
  • Crystal Structure of Pyridine Derivatives : Studies on the synthesis and crystal structures of 2-Chloromethyl-3,5-dimethyl-4-methoxy/ethoxy-pyridines and their methylsulphinyl derivatives, revealing weak hydrogen-bonding interactions (Ma et al., 2018).

Chemical and Pharmacological Properties

  • Radiopharmaceutical Synthesis : Preparation of radiolabeled compounds like LY175326, showcasing synthetic procedures and kinetic analysis for its metabolites (Kau et al., 1985).
  • Formation of Substituted Pyridines : An isothiourea-catalyzed process is described for creating di-, tri-, and tetrasubstituted pyridines, highlighting the incorporation of valuable sulfonate groups (Stark et al., 2014).
  • Monoclinic Form of Clopidogrel Hydrogen Sulfate : Investigation into the crystal structure of clopidogrel hydrogen sulfate, revealing differences in cation conformation and intermolecular hydrogen bonds (Chernyshev et al., 2010).
  • Synthesis and Antimicrobial Activity : Exploring new heterocycles based on 3-Methyl-1-Phenyl-5-Benzene Sulfonamido Pyrazole, with potential applications in antimicrobial treatments (El‐Emary et al., 2002).
  • Synthesis of Spiro[benzothieno-3,4'-pyridines] : Investigating reactions with acetylene dicarboxylic ester to form spiro[benzothiophene-3,4'-pyridines], a novel chemical transformation (Voskressensky et al., 2010).
  • Synthesis of Highly Emissive Fluorophores : Research on 2-methoxy- and 2-morpholino pyridine compounds, highlighting their strong fluorescence properties in various solvents (Hagimori et al., 2019).
  • Synthesis and Anti-Estrogenic Activity : Elaborating on the synthesis of specific pyridine derivatives with potent antiestrogenic activity, useful in pharmacological applications (Jones et al., 1979).
  • Studies on Anticonvulsant Activities : Investigating novel 4,5,6,7-tetrahydrothieno[3,2-c]pyridines for their potential anticonvulsant activities, indicating their potential in medical applications (Ohkubo et al., 1996).
  • Insecticidal Applications : Examining the toxicity of pyridine derivatives against the cowpea aphid, demonstrating their potential use in pest control (Bakhite et al., 2014).

Properties

IUPAC Name

2-chloro-5-(2-methoxyphenyl)sulfonyl-6,7-dihydro-4H-thieno[3,2-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO3S2/c1-19-11-4-2-3-5-13(11)21(17,18)16-7-6-12-10(9-16)8-14(15)20-12/h2-5,8H,6-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZMPUBGUCSLZMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1S(=O)(=O)N2CCC3=C(C2)C=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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